molecular formula C28H22Br2N2O4 B11551447 4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-bromobenzoate

4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-bromobenzoate

Cat. No.: B11551447
M. Wt: 610.3 g/mol
InChI Key: NOXUJOOYIZEUKZ-KBVAKVRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-bromobenzoate is a complex organic compound that features a combination of bromonaphthalene and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-bromobenzoate typically involves multiple steps:

    Formation of 4-bromonaphthalen-1-yl acetyl hydrazine: This step involves the reaction of 4-bromonaphthalen-1-yl acetic acid with hydrazine under acidic conditions.

    Condensation Reaction: The resulting hydrazine derivative is then reacted with 2-ethoxybenzaldehyde in the presence of a suitable catalyst to form the hydrazinylidene intermediate.

    Esterification: Finally, the intermediate is esterified with 4-bromobenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group.

    Reduction: Reduction reactions can occur at the hydrazinylidene moiety.

    Substitution: The bromine atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the ethoxyphenyl group.

    Reduction: Reduced forms of the hydrazinylidene moiety.

    Substitution: Substituted derivatives where bromine atoms are replaced by nucleophiles.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Probes: Used in the development of probes for studying biological processes.

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Diagnostic Tools: Utilized in the development of diagnostic assays.

Industry

    Material Science: Applied in the synthesis of advanced materials with specific properties.

    Chemical Manufacturing: Used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-naphthylamine
  • 4-Bromo-1-naphthaleneboronic acid
  • 4-[(4-Bromonaphthalen-1-yl)carbonyl]morpholine

Uniqueness

4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H22Br2N2O4

Molecular Weight

610.3 g/mol

IUPAC Name

[4-[(E)-[[2-(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-bromobenzoate

InChI

InChI=1S/C28H22Br2N2O4/c1-2-35-26-15-18(7-14-25(26)36-28(34)19-8-11-21(29)12-9-19)17-31-32-27(33)16-20-10-13-24(30)23-6-4-3-5-22(20)23/h3-15,17H,2,16H2,1H3,(H,32,33)/b31-17+

InChI Key

NOXUJOOYIZEUKZ-KBVAKVRCSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=C(C3=CC=CC=C23)Br)OC(=O)C4=CC=C(C=C4)Br

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=C(C3=CC=CC=C23)Br)OC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.